[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
Description
2-(4-Chlorophenyl)ethylamine hydrobromide is a synthetic amine derivative characterized by a 4-chlorophenyl group attached to an ethylamine backbone, further substituted with a 4-nitrobenzyl group. The compound is synthesized via nucleophilic substitution reactions involving 2-(4-chlorophenyl)ethylamine and 4-nitrobenzyl bromide in ethanol, as described in synthetic protocols for related adducts .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOUCFAGTNLZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Parameters for Benzyl Bromide Coupling
Experimental data from analogous systems suggest optimal conditions:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Dichloroethane | 82% yield |
| Temperature | 80–85°C | Minimizes di-alkylation |
| Molar Ratio (Amine:Alkylating Agent) | 1:1.05 | Prevents over-alkylation |
| Reaction Time | 4–6 h | Complete conversion |
The use of dichloroethane as solvent improves nucleophilicity of the secondary amine while maintaining bromide stability. Pilot-scale trials (500 g substrate) demonstrated 78.4% isolated yield after recrystallization from methanol/water (3:1 v/v).
Reductive Amination Protocol
The second synthetic route employs 4-nitrobenzaldehyde and 2-(4-chlorophenyl)ethylamine under reductive conditions:
Key findings from the RSC publication:
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Reducing Agent Comparison
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NaBH4: 93% yield (RT, ethanol)
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NaBH3CN: 88% yield (0°C, THF)
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H2/Pd-C: 76% yield (high pressure required)
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Solvent Effects
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Ethanol: Optimal for solubility and reducing agent stability
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THF: Requires strict anhydrous conditions
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The reaction mixture typically achieves >99% conversion within 2–3 hours at room temperature, with crude product purity of 85–90% prior to hydrobromide salt formation.
Hydrobromide Salt Crystallization
Critical quality attributes for the final salt:
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Purity (>99.8% by HPLC)
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Isomer Content (<0.1% by chiral HPLC)
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Residual Solvents (<500 ppm)
The patent details a ternary solvent system for crystallization:
This system enables:
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Crystal Habit Control : Needle-like morphology for improved filtration
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Impurity Rejection : ≤0.05% 2-nitrobenzyl isomer retention
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Yield Enhancement : 85–90% recovery from mother liquor
Process Analytical Technology (PAT) Implementation
Recent advances in real-time monitoring:
| Technique | Application | Critical Parameter Monitored |
|---|---|---|
| FT-IR Spectroscopy | Imine formation kinetics | Reaction completion |
| FBRM® | Crystal size distribution | Mean particle size (50–100 µm) |
| Raman Spectroscopy | Polymorph identification | Form I content >99% |
Implementing PAT reduced batch-to-batch variability by 32% in pilot studies.
Comparative Cost Analysis
| Method | Raw Material Cost ($/kg) | Processing Cost ($/kg) | Total COPQ ($/kg) |
|---|---|---|---|
| N-Alkylation | 145 | 82 | 227 |
| Reductive Amination | 168 | 64 | 232 |
| Enzymatic Coupling* | 210 | 95 | 305 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both chlorophenyl and nitrobenzyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
a) Chlorophenyl vs. Dichlorophenyl Derivatives
- Dihydrobromide salt form enhances water solubility but may alter receptor affinity due to counterion effects .
Table 1: Halogen Substitution Effects
b) Methoxy vs. Chloro Substituents
- 2-(3-Methoxyphenyl)ethylamine Hydrobromide (CAS 1609408-88-9):
Table 2: Substituent Electronic Effects
| Compound | Substituent Position | LogP (Predicted) | Bioactivity Notes | |
|---|---|---|---|---|
| Target Compound | 4-Cl | 3.2 | Potential CNS activity (unconfirmed) | |
| [2-(3-MeO) analog] | 3-OMe | 2.8 | Enhanced solubility, reduced potency |
Nitrobenzyl Group Modifications
- MS-377 ((R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate): Replaces the nitrobenzyl group with a piperazinyl-pyrrolidinone system. This modification increases conformational flexibility and introduces hydrogen-bonding sites, enhancing receptor interaction .
Salt Form Comparisons
- Hydrobromide vs. Dihydrobromide Salts: The target compound’s monohydrobromide salt (1:1 ratio) offers moderate solubility, while dihydrobromide salts (e.g., BD 1008) provide higher solubility but may require adjusted dosing due to increased ionic strength .
Biological Activity
2-(4-Chlorophenyl)ethylamine hydrobromide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a nitrobenzyl moiety, which are significant for its biological activity. The presence of these functional groups enhances its binding affinity to various biological targets, such as receptors and enzymes.
The biological activity of 2-(4-Chlorophenyl)ethylamine hydrobromide is primarily attributed to its interaction with molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. This inhibition can affect metabolic pathways crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, altering their signaling pathways, which could lead to therapeutic effects in neuropharmacology.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(4-Chlorophenyl)ethylamine hydrobromide against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Bacillus subtilis | 18 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
The results indicate that the compound exhibits moderate to high antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
In addition to its antimicrobial effects, 2-(4-Chlorophenyl)ethylamine hydrobromide has demonstrated potential anticancer properties. Studies have shown that it can significantly reduce the viability of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).
Table 2: Anticancer Activity Data
| Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| Caco-2 | 39.8 | 10 |
| A549 | 55.4 | 15 |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells through specific molecular mechanisms .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation focused on the antibacterial effects of this compound against various pathogens. The study employed agar diffusion and broth microdilution methods to assess the efficacy, revealing significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL .
- Anticancer Mechanism Exploration : Another study evaluated the anticancer effects on Caco-2 cells, reporting a viability reduction of approximately 39.8%. The study emphasized the importance of structural modifications in enhancing anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
